1-(4-ethylphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ETHYLPHENYL)-4-{1-[3-(4-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole core, a pyrrolidinone ring, and various substituents including ethylphenyl and methoxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHYLPHENYL)-4-{1-[3-(4-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 4-ethylphenylamine with 3-(4-methoxyphenoxy)propyl bromide to form an intermediate, which is then cyclized with 1H-1,3-benzodiazole-2-carboxylic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing waste and reaction time .
Chemical Reactions Analysis
Types of Reactions
1-(4-ETHYLPHENYL)-4-{1-[3-(4-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzodiazole ring can be reduced to form a dihydrobenzodiazole derivative.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the benzodiazole ring can produce dihydrobenzodiazole derivatives .
Scientific Research Applications
1-(4-ETHYLPHENYL)-4-{1-[3-(4-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its interactions with specific biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-ETHYLPHENYL)-4-{1-[3-(4-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The benzodiazole core can interact with various enzymes or receptors, modulating their activity. The methoxyphenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-(4-ETHYLPHENYL)-2-METHYL-3-(PIPERIDIN-1-YL)PROPAN-1-ONE: This compound shares the ethylphenyl group but differs in the presence of a piperidine ring instead of a benzodiazole core.
3-(4-METHOXYPHENOXY)PROPAN-1-AMINE: Similar in having the methoxyphenoxy group but lacks the benzodiazole and pyrrolidinone rings.
Uniqueness
1-(4-ETHYLPHENYL)-4-{1-[3-(4-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its combination of structural features, which confer specific chemical and biological properties. Its benzodiazole core and pyrrolidinone ring make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C29H31N3O3 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-4-[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C29H31N3O3/c1-3-21-9-11-23(12-10-21)32-20-22(19-28(32)33)29-30-26-7-4-5-8-27(26)31(29)17-6-18-35-25-15-13-24(34-2)14-16-25/h4-5,7-16,22H,3,6,17-20H2,1-2H3 |
InChI Key |
RTRSIXGGTKNTLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.